2-Propylpyridine

Description

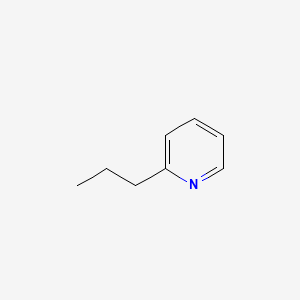

Structure

3D Structure

Properties

IUPAC Name |

2-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIALIKXMLIAOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060751 | |

| Record name | 2-Propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Tobacco, nutty aroma | |

| Record name | 2-Propylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Propylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

169.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Propylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Propylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.907-0.917 | |

| Record name | 2-Propylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

622-39-9 | |

| Record name | 2-Propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N6AX0B7PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

2 °C | |

| Record name | 2-Propylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Propylpyridine chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Propylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a heterocyclic amine of interest in various chemical and pharmaceutical research domains. The information is presented to support laboratory work and advance drug development initiatives.

Chemical Structure and Identifiers

This compound, also known as conyrine, is a substituted pyridine with a propyl group at the second position.[1][2] Its structure is characterized by a six-membered aromatic ring containing one nitrogen atom.[3]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Conyrine, 1-(2-Pyridyl)propane, 2-n-Propylpyridine[1][2] |

| Molecular Formula | C₈H₁₁N[1][4] |

| SMILES | CCCC1=CC=CC=N1[1][5] |

| InChI | InChI=1S/C8H11N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,2,5H2,1H3[1] |

| InChIKey | OIALIKXMLIAOSN-UHFFFAOYSA-N[1] |

| CAS Number | 622-39-9[1][2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic nutty and tobacco-like aroma.[1][6] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 121.18 g/mol | [1][7] |

| Boiling Point | 169-171 °C at 760 mmHg | [1][6] |

| Melting Point | 2 °C | [1] |

| Density | 0.907-0.917 g/cm³ at 25 °C | [1][6] |

| Refractive Index | 1.490-1.496 at 20 °C | [1][6] |

| Flash Point | 56 °C (133 °F) | [4][6] |

| Vapor Pressure | 2.29 mmHg at 25 °C (estimated) | [6] |

| Solubility | Slightly soluble in water. Soluble in alcohol. | [1][6] |

| logP (o/w) | 2.238 (estimated) | [6] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

| XLogP3 | 1.8 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.[1]

-

¹H NMR: Proton NMR spectra are available for this compound.[8]

-

¹³C NMR: Carbon-13 NMR spectral data has been recorded.[1]

-

Mass Spectrometry: Electron ionization mass spectrometry data is available.[1][2]

-

Infrared (IR) Spectroscopy: FTIR spectra have been documented.[1]

-

Raman Spectroscopy: Raman spectral data is also available.[1]

Experimental Protocols

Synthesis of this compound

A representative, though not directly cited, experimental workflow for such a synthesis is depicted below. This generalized workflow is for illustrative purposes and would require optimization for specific laboratory conditions.

Synthesis of this compound-N-oxide

A specific experimental protocol for the synthesis of this compound-N-oxide has been reported.

Methodology:

-

Dissolve 20 ml of 2-n-propylpyridine in 60 ml of glacial acetic acid.

-

Add 40 ml of 30% hydrogen peroxide (H₂O₂).

-

Stir the mixture for 16 hours at room temperature.

-

Heat the mixture at 65 °C for 3 hours.

-

The acetic acid is then removed.

Reactivity and Stability

This compound is a stable compound under normal conditions.[9] It is a flammable liquid and vapor.[1][10] Hazardous polymerization does not occur.[9] Incompatible materials to be avoided include strong oxidizing agents and strong acids.[9]

Safety and Hazards

This compound is associated with several hazards. It is classified as a flammable liquid.[1][10] It is also reported to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[9][10]

The following GHS hazard statements apply:

Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[6][9]

Applications in Research and Development

Substituted pyridines like this compound are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] While this compound itself may not be biologically active, its derivatives can exhibit pharmacological activity depending on further chemical modifications.[3]

The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.

Conclusion

This technical guide has summarized the core chemical properties and structural information for this compound. The provided data on its physicochemical properties, spectroscopic characteristics, and safety information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The illustrative workflows for its synthesis and role in drug discovery provide a conceptual framework for its application in a laboratory and research setting.

References

- 1. This compound | C8H11N | CID 69320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 2-propyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. chemigran.com [chemigran.com]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. 2-propyl pyridine, 622-39-9 [thegoodscentscompany.com]

- 7. GSRS [precision.fda.gov]

- 8. 2-N-PROPYLPYRIDINE(622-39-9) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. 2-N-PROPYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 2-Propylpyridine (CAS Number 622-39-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpyridine, with the CAS number 622-39-9, is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a propyl group at the second position. While it occurs naturally in some plants like Mentha arvensis, it is primarily synthesized for its applications in the flavor and fragrance industry, where it imparts green, fatty, roasted, and nutty notes[1][2]. For drug development professionals, this compound and its derivatives are of interest as potential scaffolds and intermediates in the synthesis of novel pharmacologically active agents[3][4]. The pyridine moiety is a common feature in many approved drugs, and understanding the properties and synthesis of its alkyl derivatives is crucial for the design of new chemical entities[4]. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and analysis protocols, safety information, and potential relevance in a drug discovery context.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 622-39-9 | [1] |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Green, fatty, roasted, tobacco, nutty | [2] |

| Boiling Point | 169-171 °C | [1][2] |

| Melting Point | 2 °C | [1] |

| Density | 0.907 - 0.917 g/cm³ at 25 °C | [1][2] |

| Refractive Index | 1.490 - 1.496 at 20 °C | [1][2] |

| Flash Point | 56 °C | [2] |

| Solubility | Slightly soluble in water | [1] |

| logP | 1.8 | [1] |

Table 2: Spectroscopic Data

| Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for the propyl group and the substituted pyridine ring. | [1] |

| ¹³C NMR | Spectra available, confirming the carbon skeleton of the molecule. | [1] |

| Mass Spectrometry (MS) | GC-MS data available, with a prominent peak at m/z 93. | [1] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available, showing characteristic vibrations for the aromatic ring and alkyl chain. | [1] |

| Raman Spectroscopy | Spectrum available. | [1] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Wolff-Kishner reduction of 2-propionylpyridine and the alkylation of pyridine with a propyl halide.

Wolff-Kishner Reduction of 2-Propionylpyridine

This method involves the deoxygenation of the ketone group of 2-propionylpyridine to a methylene group. The Huang-Minlon modification is a commonly used one-pot procedure that offers good yields and shorter reaction times[5].

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser.

-

Reactant Charging: To the flask, add 2-propionylpyridine (1 equivalent), diethylene glycol as the solvent, hydrazine hydrate (85% solution, 4-5 equivalents), and potassium hydroxide (4-5 equivalents).

-

Hydrazone Formation: The mixture is heated to 120-130 °C for 1-2 hours to facilitate the formation of the hydrazone intermediate.

-

Reduction: The temperature is then raised to 190-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. This step is typically carried out for 3-4 hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Alkylation of Pyridine with 1-Bromopropane

This method involves the direct alkylation of the pyridine ring. The reaction typically yields a mixture of 2- and 4-propylpyridine, requiring separation of the isomers.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reactant Charging: The flask is charged with anhydrous pyridine (1 equivalent) and a suitable solvent such as toluene or xylene.

-

Initiation: A strong base like sodium amide or an organometallic reagent (e.g., phenyllithium) is added to the pyridine solution under an inert atmosphere at low temperature (e.g., -78 °C) to generate the pyridyl anion.

-

Alkylation: 1-Bromopropane (1.1 equivalents) is added dropwise to the reaction mixture while maintaining the low temperature. After the addition is complete, the reaction is allowed to slowly warm to room temperature and then refluxed for several hours.

-

Work-up: The reaction is quenched with water or a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated.

-

Purification: The resulting mixture of isomers is separated by fractional distillation or column chromatography to isolate this compound.

Analytical Methods

The purity and concentration of this compound can be determined using standard chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound, especially in complex mixtures like flavor and fragrance formulations.

Experimental Protocol:

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent such as dichloromethane or methanol.

-

GC-MS System:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at a temperature of 250 °C.

-

Oven Program: A temperature gradient is employed, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV with a scan range of m/z 40-300.

-

-

Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference library. The fragmentation pattern will show a characteristic base peak at m/z 93. Quantification can be performed using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be used for the purity assessment of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase.

-

HPLC System:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility)[6]. A gradient or isocratic elution can be used depending on the sample complexity.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: UV detector set at a wavelength where pyridine derivatives absorb (e.g., 254 nm).

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

-

-

Data Analysis: Determine the purity of this compound by calculating the peak area percentage.

Safety and Handling

This compound is a flammable liquid and an irritant. Proper safety precautions must be taken when handling this chemical.

Table 3: Safety Information

| Hazard | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. |

| Health Hazards | Causes skin and eye irritation. May cause respiratory irritation. | Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. |

| Incompatibilities | Strong oxidizing agents, strong acids. | Store away from incompatible materials. |

| First Aid | Eyes: Rinse with plenty of water. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention if symptoms persist. | Have safety showers and eyewash stations readily available. |

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its structural motif is relevant to drug discovery and development for several reasons:

-

Synthetic Intermediate: As a substituted pyridine, it can serve as a starting material or intermediate for the synthesis of more complex molecules with potential biological activity[3]. The pyridine ring is a key component in numerous pharmaceuticals, and methods for its functionalization are of great interest[4].

-

Scaffold for Library Synthesis: The this compound core can be used as a scaffold for creating libraries of related compounds for high-throughput screening in drug discovery programs.

-

Metabolic and Toxicological Considerations: Understanding the metabolism and potential toxicity of simple alkylpyridines is important for predicting the properties of more complex drug candidates containing this moiety. The metabolism of pyridines in vivo can involve N-oxidation and hydroxylation of the ring, catalyzed by cytochrome P450 enzymes[7][8][9][10]. While specific data for this compound is limited, studies on related compounds suggest that alkylpyridines can have neurotoxic effects at high doses[11][12][13]. Genotoxicity studies on pyridine have shown mixed results, but it is not generally considered a potent genotoxic agent[14][15][16].

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance industry. For researchers in the pharmaceutical sciences, it represents a valuable building block for the synthesis of novel compounds. This guide has provided a detailed overview of its properties, synthesis, analysis, and safety, along with a perspective on its potential role in drug discovery. While direct biological activity data for this compound is scarce, the broader importance of the pyridine scaffold in medicinal chemistry warrants a thorough understanding of its simple derivatives. The provided protocols and data tables serve as a practical resource for scientists working with or considering the use of this compound in their research endeavors.

References

- 1. This compound | C8H11N | CID 69320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-propyl pyridine, 622-39-9 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic and Other Relevant Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurophysiological consequences of acute exposure to methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxic effects of potential environmental neurotoxins related to 1-methyl-4-phenylpyridinium on cultured rat dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Central neurotoxic effects of intraperitoneally administered 3-acetylpyridine, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats: a critical review of central 3-acetylpyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Pyridine; Evaluation of the carcinogenicity and genotoxicity | The Health Council of the Netherlands [healthcouncil.nl]

Synthesis of 2-Propylpyridine from Pyridine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-propylpyridine from pyridine. 2-Alkylpyridines are crucial structural motifs in medicinal chemistry and materials science. This document details and compares the most relevant and practical methodologies, including direct alkylation via organometallic intermediates and multi-step sequences involving pyridine N-oxides. Each section includes detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations to aid in laboratory application and strategic planning.

Executive Summary

The synthesis of this compound from pyridine can be principally achieved through three distinct strategies, each with inherent advantages and challenges:

-

Alkylation via Pyridine N-oxide and Grignard Reagent: A highly reliable and regioselective two-step method. Pyridine is first oxidized to pyridine N-oxide, which activates the C2 position for nucleophilic attack by a propyl Grignard reagent. This route offers excellent control over isomer formation and generally provides good yields.

-

Direct Alkylation via C-H Lithiation: A more direct, single-step approach involving the deprotonation of pyridine at the C2 position with a strong organolithium base, followed by quenching with a propyl halide. This method is atom-economical but can be complicated by competing nucleophilic addition of the organolithium reagent to the pyridine ring and challenges in achieving high regioselectivity.

-

Minisci Radical Alkylation: A direct C-H functionalization using a propyl radical source. While synthetically straightforward, the classical Minisci reaction on unsubstituted pyridine is often unselective, yielding a mixture of this compound and 4-propylpyridine, which necessitates challenging chromatographic separation.

This guide will now elaborate on the technical details of each of these core methodologies.

Method 1: Alkylation via Pyridine N-oxide and Grignard Reagent

This is arguably the most robust and widely employed method for the regioselective synthesis of 2-alkylpyridines. The strategy involves two distinct experimental stages: the oxidation of pyridine to its N-oxide, followed by the nucleophilic addition of a propyl Grignard reagent. The N-oxide intermediate activates the C2 and C6 positions towards nucleophilic attack, and the subsequent reaction with the Grignard reagent proceeds with high C2 selectivity.

Reaction Pathway

Caption: Workflow for this compound synthesis via the N-oxide route.

Experimental Protocols

Step 1: Synthesis of Pyridine N-oxide

This protocol is adapted from a robust procedure published in Organic Syntheses.[1]

-

Apparatus Setup: Equip a 1-liter three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Initial Charge: Charge the flask with pyridine (110 g, 1.39 mol).

-

Reagent Addition: While stirring the pyridine, add 40% peracetic acid (250 mL, 1.50 mol) via the dropping funnel at a rate sufficient to maintain the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

-

Cooling: After the addition is complete, continue stirring until the reaction mixture cools to approximately 40°C.

-

Workup and Isolation: The acetic acid solvent is removed by evaporation on a steam bath under reduced pressure (water aspirator). The resulting residue (180–190 g) is then distilled under high vacuum (≤1 mm Hg) to yield pyridine N-oxide as a solid distillate. The oil bath temperature should not exceed 130°C to prevent decomposition.[1]

Step 2: Synthesis of this compound from Pyridine N-oxide

This protocol is a representative procedure for the Grignard addition step.

-

Apparatus Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Preparation (or use of commercial): In the flask, prepare propylmagnesium bromide by adding 1-bromopropane (44.3 g, 0.36 mol) dropwise to a stirred suspension of magnesium turnings (9.6 g, 0.40 mol) in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere.

-

Reaction with N-oxide: Dissolve pyridine N-oxide (28.5 g, 0.30 mol) in anhydrous toluene (100 mL) and add it dropwise to the freshly prepared Grignard reagent at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the mixture at reflux for 2 hours.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to afford this compound.

Data Presentation

| Parameter | Step 1: N-Oxide Formation[1] | Step 2: Grignard Reaction | Overall |

| Starting Material | Pyridine | Pyridine N-oxide | Pyridine |

| Key Reagents | 40% Peracetic Acid | Propylmagnesium Bromide | - |

| Solvent | Acetic Acid (in reagent) | Diethyl Ether, Toluene | - |

| Temperature | 85°C (addition) | Reflux (~35-45°C) | - |

| Reaction Time | ~1 hour | 2 hours | ~3 hours |

| Typical Yield | 88-92% | ~70-80% (estimated) | ~62-74% |

| Regioselectivity | N/A | Highly selective for C2 | Highly selective for C2 |

Method 2: Direct Alkylation via C-H Lithiation

This method aims to synthesize this compound in a single step by deprotonating pyridine directly at the C2 position, followed by reaction with an electrophile (propyl bromide). While attractive for its directness, the reaction of unsubstituted pyridine with strong alkyllithium bases like n-butyllithium (n-BuLi) is often complicated by competitive nucleophilic addition to the C2 or C4 positions, leading to dihydropyridine intermediates and reduced yields of the desired substitution product. Using sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA), can favor deprotonation over addition.

Reaction Pathway

Caption: Direct C-H lithiation/alkylation pathway and competing side reaction.

Experimental Protocol

This is a generalized protocol based on standard procedures for directed ortho-metalation.

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.

-

LDA Preparation: In the reaction flask, add anhydrous tetrahydrofuran (THF, 100 mL) followed by diisopropylamine (11.1 g, 0.11 mol). Cool the solution to -78°C (dry ice/acetone bath). Add n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) dropwise, maintaining the temperature below -70°C. Stir the resulting LDA solution for 30 minutes at -78°C.

-

Lithiation: Add a solution of pyridine (7.9 g, 0.10 mol) in anhydrous THF (20 mL) dropwise to the LDA solution at -78°C. Stir the mixture for 2 hours at this temperature to ensure complete formation of 2-lithiopyridine.

-

Alkylation: Add 1-bromopropane (13.5 g, 0.11 mol) dropwise to the reaction mixture at -78°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cautiously quench the reaction with water (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by fractional distillation to isolate this compound from byproducts and unreacted starting material.

Data Presentation

| Parameter | Direct C-H Lithiation/Alkylation |

| Starting Material | Pyridine |

| Key Reagents | Lithium Diisopropylamide (LDA), 1-Bromopropane |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C to Room Temperature |

| Reaction Time | ~14-16 hours (including overnight stirring) |

| Typical Yield | Variable, often moderate (40-60%) due to side reactions |

| Regioselectivity | Primarily C2 with hindered bases; risk of C4/addition with n-BuLi |

Method 3: Minisci Radical Alkylation

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles like pyridine.[2] It involves the generation of a carbon-centered radical which then adds to the protonated pyridine ring. For this compound synthesis, the propyl radical is typically generated via oxidative decarboxylation of butyric acid. The primary drawback of this method for unsubstituted pyridine is its poor regioselectivity, typically yielding a mixture of C2 and C4 isomers that are difficult to separate due to similar boiling points.

Reaction Pathway

Caption: Minisci reaction pathway leading to a mixture of isomers.

Experimental Protocol

This protocol is a general representation of the classical Minisci reaction conditions.

-

Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction Mixture: To a solution of pyridine (7.9 g, 0.10 mol) in 50 mL of water, add concentrated sulfuric acid (5.4 mL, ~0.10 mol) carefully while cooling in an ice bath.

-

Radical Precursor: Add butyric acid (13.2 g, 0.15 mol) and silver nitrate (AgNO₃, 0.85 g, 5 mmol).

-

Initiation: Heat the mixture to 60-70°C. Add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 34.2 g, 0.15 mol) in 50 mL of water dropwise over 30 minutes. An exothermic reaction should be observed.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 80°C for 1 hour.

-

Workup: Cool the reaction mixture to room temperature and make it strongly alkaline (pH > 11) by the careful addition of aqueous sodium hydroxide solution.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting isomeric mixture of 2- and 4-propylpyridine must be separated by careful fractional distillation or preparative gas chromatography.

Data Presentation

| Parameter | Minisci Radical Alkylation |

| Starting Material | Pyridine |

| Key Reagents | Butyric Acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ |

| Solvent | Water |

| Temperature | 60-80°C |

| Reaction Time | ~1.5 hours |

| Typical Total Yield | 50-70% (of combined isomers) |

| Regioselectivity | Poor; typically yields a mixture of 2- and 4-isomers |

Conclusion and Method Comparison

For researchers requiring high purity, regiochemically defined this compound, the alkylation via pyridine N-oxide and a Grignard reagent is the superior method. Despite being a two-step process, it offers excellent control and predictable outcomes with good overall yields. The direct C-H lithiation route presents an attractive, atom-economical alternative, but its practical application is often hampered by side reactions and may require significant optimization of bases and conditions to achieve acceptable yields and selectivity. Finally, the Minisci reaction , while simple to perform, is generally unsuitable for this specific target on a preparatory scale unless an efficient method for separating the resulting C2 and C4 isomers is available. The choice of synthetic route will ultimately depend on the specific requirements of the research project, including scale, purity requirements, and available starting materials and equipment.

References

Spectroscopic Profile of 2-Propylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Propylpyridine (CAS No. 622-39-9), a heterocyclic compound relevant in chemical synthesis and as a flavoring agent. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule.

Summary of Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.525 | d | 1H | H-6 (Pyridine ring) |

| 7.577 | td | 1H | H-4 (Pyridine ring) |

| 7.136 | d | 1H | H-3 (Pyridine ring) |

| 7.088 | t | 1H | H-5 (Pyridine ring) |

| 2.764 | t | 2H | α-CH₂ (Propyl group) |

| 1.759 | sext | 2H | β-CH₂ (Propyl group) |

| 0.970 | t | 3H | γ-CH₃ (Propyl group) |

¹³C NMR

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and aliphatic components. A comprehensive peak list with intensities and assignments can be found in the Spectral Database for Organic Compounds (SDBS). Key absorptions are expected in the following regions:

-

~3050 cm⁻¹: C-H stretching (aromatic)

-

2960-2850 cm⁻¹: C-H stretching (aliphatic)

-

~1600-1450 cm⁻¹: C=C and C=N stretching (pyridine ring)

-

~1465 cm⁻¹: CH₂ bending

-

~1380 cm⁻¹: CH₃ bending

-

~750 cm⁻¹: C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Electron Ionization (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 121 | 3.0 | [M]⁺ (Molecular Ion) |

| 120 | 12.4 | [M-H]⁺ |

| 106 | 27.2 | [M-CH₃]⁺ |

| 93 | 100.0 | [M-C₂H₄]⁺ (Base Peak) |

| 92 | 7.6 | |

| 79 | 8.7 | |

| 78 | 7.3 | |

| 65 | 7.9 |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument parameters may vary and should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Process the data using an appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

ATR-IR Spectroscopy

-

Sample Preparation: Place a small drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: Typically 230 °C.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis for this compound.

Physical properties of 2-Propylpyridine (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 2-Propylpyridine

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work.

Core Physical Properties of this compound

This compound, a substituted pyridine derivative, is a colorless to slightly yellow liquid at room temperature.[1] Its physical characteristics are crucial for a variety of applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Physical Property | Value | Reference(s) |

| Boiling Point | 169.00 to 171.00 °C at 760.00 mm Hg | [2][3][4] |

| 167 °C | [1] | |

| 170 °C | [5][6] | |

| Density | 0.907 to 0.917 g/cm³ at 25.00 °C | [2][4] |

| 0.912 g/cm³ | [1][3] | |

| 0.913 g/mL at 20°C | [7] | |

| Molecular Formula | C₈H₁₁N | [1][2][8][9][10] |

| Molecular Weight | 121.18 g/mol | [2][3] |

| 121.17964 g/mol | [1] | |

| 121.20 g/mol | [10] | |

| Refractive Index | 1.490 to 1.496 at 20.00 °C | [2][4][7] |

| 1.495 | [1] | |

| Flash Point | 56 °C (133.00 °F) | [1][3][4][6] |

| 53 °C | [5] | |

| Melting Point | 2 °C | [2] |

| 1 °C | [1] | |

| Solubility | Slightly soluble in water | [2][4][7] |

Experimental Protocols

The accurate determination of physical properties is essential for the reliable application of chemical substances. The following sections detail the standard methodologies for measuring the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of this compound is typically determined using a standard distillation apparatus under atmospheric pressure.[7]

Apparatus:

-

A round-bottom flask

-

Boiling chips

-

A distillation head

-

A calibrated thermometer

-

A condenser

-

A receiving flask

-

A heating mantle or oil bath

Procedure:

-

The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

A distillation head is attached to the flask, and a calibrated thermometer is fitted into the head. The thermometer bulb should be positioned just below the side arm that leads to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

A condenser is attached to the side arm of the distillation head and connected to a receiving flask to collect the distillate.

-

The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature at which the vapor is continuously condensing and dripping into the condenser, and this temperature remains constant.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

-

A pycnometer (a small glass flask with a ground glass stopper that has a capillary tube)

-

An analytical balance

-

A constant temperature water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m₁).

-

The pycnometer is then filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 20°C or 25°C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried on the outside, and its mass is measured again (m₂).

-

The mass of the this compound sample is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer (m₂ - m₁).

-

To determine the volume of the pycnometer, the process is repeated with a reference liquid of known density, such as deionized water. The mass of the empty pycnometer (m₁) and the mass of the pycnometer filled with water (m₃) are recorded.

-

The volume (V) of the pycnometer is calculated using the density of water (ρ_water) at the specific temperature: V = (m₃ - m₁) / ρ_water.

-

Finally, the density (ρ) of the this compound sample is calculated using the formula: ρ = (m₂ - m₁) / V.[7]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H11N | CID 69320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemigran.com [chemigran.com]

- 4. 2-propyl pyridine, 622-39-9 [thegoodscentscompany.com]

- 5. This compound - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 6. 2-N-PROPYLPYRIDINE | 622-39-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyridine, 2-propyl- [webbook.nist.gov]

- 9. Pyridine, 2-propyl- [webbook.nist.gov]

- 10. scbt.com [scbt.com]

Navigating the Solution: A Technical Guide to 2-Propylpyridine Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-propylpyridine in various organic solvents. As a key intermediate in pharmaceutical and agricultural chemical synthesis, understanding its solubility is paramount for process development, reaction optimization, and formulation. This document summarizes available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows to guide laboratory practice.

Core Concepts in this compound Solubility

This compound (C₈H₁₁N) is a substituted pyridine with a propyl group at the 2-position. Its solubility is governed by the interplay of the polar pyridine ring and the nonpolar propyl chain. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic and polar aprotic solvents. Conversely, the three-carbon alkyl chain imparts a degree of lipophilicity, enhancing its solubility in nonpolar organic solvents.

The general principle of "like dissolves like" is a useful starting point for predicting the solubility of this compound. Solvents with similar polarity and hydrogen bonding capabilities are more likely to be effective.

Quantitative Solubility Data

Quantitative, temperature-dependent solubility data for this compound in a wide array of organic solvents is not extensively documented in readily available literature. However, qualitative descriptions and comparative data for the 2-alkylpyridine series provide valuable insights.

Qualitative Solubility:

-

Water: this compound is described as slightly soluble in water.[1][2][3] This is consistent with the trend for 2-alkylpyridines, where water solubility decreases as the alkyl chain length increases due to growing hydrophobicity.[2]

-

Ethanol: It is reported to be soluble in ethanol.[1]

-

General Organic Solvents: 2-Alkylpyridines are generally soluble in common organic solvents like ethanol and ether.[2] Based on its structure, this compound is expected to be miscible with a wide range of common organic solvents, including alcohols, ethers, ketones, esters, and aromatic hydrocarbons.

The following table summarizes the available qualitative and comparative solubility information for this compound and related 2-alkylpyridines.

| Solvent System | 2-Methylpyridine (Picoline) | 2-Ethylpyridine | This compound | 2-Butylpyridine | General Trend with Increasing Alkyl Chain Length |

| Water | Miscible[2] | 13.3 g/100 mL at 20°C[2] | Slightly soluble [2] | 1.3 g/100 mL at 20°C[2] | Decreasing solubility |

| Ethanol | Soluble[4] | Soluble | Soluble [1] | Soluble | Generally good solubility |

| Diethyl Ether | Soluble[4] | Soluble | Expected to be soluble | Soluble | Generally good solubility |

| Acetone | Soluble[4] | Soluble | Expected to be soluble | Soluble | Generally good solubility |

Note: "Expected to be soluble" is based on the general trend for 2-alkylpyridines and the principle of "like dissolves like." Researchers should experimentally verify solubility for their specific application.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of a visible excess of the liquid solute is necessary to ensure that the solvent becomes saturated.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient duration to ensure that equilibrium is reached. A period of 24 to 48 hours is typically recommended. Preliminary experiments may be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

-

Carefully withdraw a sample of the supernatant (the solvent layer saturated with this compound) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets. This step is critical to prevent overestimation of solubility.

-

-

Quantification of this compound:

-

Accurately weigh the filtered sample.

-

Prepare a series of calibration standards of this compound of known concentrations in the same organic solvent.

-

Analyze the calibration standards and the filtered sample solution using a pre-validated analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration of the saturated solution represents the solubility of this compound in the specific solvent at the given temperature.

-

Express the solubility in appropriate units, such as g/100 g of solvent, g/L of solution, or mole fraction.

-

Visualizing the Process

To aid in understanding the experimental workflow and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining this compound solubility.

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to 2-Propylpyridine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpyridine, also widely known by its synonym Conyrine, is a heterocyclic aromatic organic compound with the chemical formula C₈H₁₁N.[1][2] It belongs to the family of pyridine derivatives, which are fundamental scaffolds in numerous biologically active compounds and pharmaceutical drugs. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical and physical properties, synthesis methodologies, analytical characterization, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided below to facilitate literature searches and substance identification.

| Synonym | Reference |

| Conyrine | [1] |

| Pyridine, 2-propyl- | [3][4] |

| 1-(2-Pyridyl)propane | [3][4] |

| 2-n-Propylpyridine | [4][5] |

| α-Propylpyridine | |

| 2-(C3H7)-pyridine | [4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 622-39-9 | [1] |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 169-171 °C | |

| Melting Point | -69.7 °C | |

| Density | 0.915 g/mL at 25 °C | |

| Refractive Index | 1.492 at 20 °C | |

| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in water. | |

| pKa | 5.97 |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. Two common and effective methods are the Wolff-Kishner reduction of 2-propionylpyridine and the alkylation of a pyridine precursor.

Method 1: Wolff-Kishner Reduction of 2-Propionylpyridine

This method involves the deoxygenation of a ketone to a methylene group under basic conditions.

Experimental Protocol:

-

Hydrazone Formation: To a solution of 2-propionylpyridine (1 equivalent) in a high-boiling point solvent such as diethylene glycol, add hydrazine hydrate (2-3 equivalents).

-

Reaction Mixture: Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone.

-

Addition of Base: Cool the reaction mixture and add a strong base, such as potassium hydroxide pellets (3-4 equivalents).

-

Reduction: Slowly heat the mixture to a higher temperature (typically 180-200 °C) to facilitate the reduction and the evolution of nitrogen gas. A condenser can be used to remove water and drive the reaction to completion.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Relationship of Wolff-Kishner Reduction:

Method 2: Alkylation of 2-Picoline

This approach involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) followed by reaction with an ethyl halide.

Experimental Protocol:

-

Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-picoline (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Addition of Strong Base: Cool the solution to a low temperature (typically -78 °C) and slowly add a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents). Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation, forming the 2-picolyllithium intermediate.

-

Alkylation: To the resulting deep red or orange solution, add an ethylating agent such as ethyl iodide or ethyl bromide (1.2 equivalents) dropwise, maintaining the low temperature.

-

Reaction Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Experimental Workflow for Alkylation of 2-Picoline:

Analytical Data

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

| Analytical Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the pyridine ring) and distinct aromatic protons of the pyridine ring. |

| ¹³C NMR | The carbon NMR spectrum displays the expected number of signals for the eight carbon atoms, with the aromatic carbons appearing in the downfield region and the aliphatic carbons of the propyl group in the upfield region. |

| Mass Spectrometry (MS) | The mass spectrum typically shows a molecular ion peak (M⁺) at m/z = 121, corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural confirmation. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=C and C=N stretching vibrations of the pyridine ring. |

Biological Activity and Potential Signaling Pathways

While direct and extensive studies on the biological activity of this compound are limited, valuable insights can be drawn from its close structural analog, the piperidine alkaloid coniine . Coniine is a known neurotoxin that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs).

Quantitative Biological Data (Inferred from related compounds):

Due to the scarcity of publicly available quantitative biological data specifically for this compound, the following table provides data for the related and more extensively studied alkaloid, coniine, to offer a comparative perspective on potential bioactivity.

| Compound | Assay/Endpoint | Value | Organism/System | Reference |

| Coniine | LD50 (oral) | 100 mg/kg | Mouse | |

| Coniine | Teratogenicity | Induces arthrogryposis | Cattle, Rats, Rabbits | [6] |

Potential Signaling Pathway:

Based on the mechanism of action of coniine, it is plausible that this compound, if it exhibits similar neurotoxic properties, could interact with nAChRs. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Antagonism of these receptors would lead to a blockade of cholinergic neurotransmission.

It is important to note that this pathway is a hypothesis based on the activity of a structurally related compound. Further experimental validation is required to confirm if this compound interacts with nAChRs and to what extent.

Conclusion

This compound, or Conyrine, is a valuable chemical entity with established synthetic routes and well-defined physicochemical properties. While its biological activity is not as extensively documented as some of its derivatives, its structural similarity to potent alkaloids like coniine suggests potential for biological interactions, particularly with the nervous system. This guide provides a foundational understanding of this compound for researchers, and it is hoped that the detailed protocols and compiled data will facilitate further investigation into its chemical and biological properties, potentially leading to new discoveries in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 2-Propylpyridine: Synthesis, Characterization, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propylpyridine, a heterocyclic compound with applications in various chemical and pharmaceutical domains. The document details its fundamental molecular and physical properties, outlines established synthetic protocols, and describes robust analytical methodologies for its characterization. Furthermore, it explores the current understanding of its biological activities, offering insights for researchers in drug discovery and development. All quantitative data is presented in structured tables for clarity and ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Core Molecular and Physical Properties

This compound, also known as conyrine, is a substituted pyridine with a propyl group at the 2-position. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1][2][3] |

| Molecular Weight | 121.18 g/mol | [1][2] |

| CAS Number | 622-39-9 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 169-171 °C at 760 mmHg | [1] |

| Density | 0.912 g/cm³ | [4] |

| Flash Point | 56 °C (133 °F) | [4][5] |

| Solubility | Slightly soluble in water | [1][5] |

| Refractive Index | 1.490-1.496 at 20 °C | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The two primary routes involve the alkylation of a pyridine precursor or the reduction of a functionalized pyridine.

Synthesis via Alkylation of a Pyridine Precursor

A common method for the synthesis of 2-alkylpyridines is the alkylation of 2-picoline (2-methylpyridine). This involves the deprotonation of the methyl group followed by reaction with an ethyl halide.

Experimental Protocol: Alkylation of 2-Picoline

-

Deprotonation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-picoline in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared. A strong base, such as sodamide or an organolithium reagent (e.g., n-butyllithium), is slowly added at a controlled temperature (typically -78 °C to 0 °C) to deprotonate the methyl group, forming a nucleophilic intermediate.

-

Alkylation: An ethyl halide (e.g., ethyl bromide or ethyl iodide) is then added dropwise to the solution while maintaining the low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched by the careful addition of water or an aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

References

Commercial Availability and Technical Guide for 2-Propylpyridine in Research

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the commercial availability of 2-Propylpyridine (CAS 622-39-9), alongside a summary of synthetic and analytical methodologies. This guide addresses the procurement of this compound for research purposes and outlines general experimental approaches, while also highlighting areas where specific literature is currently unavailable.

Commercial Availability

This compound, also known as Conyrine, is readily available from a variety of chemical suppliers in research-grade qualities. Purity levels typically range from 97% to over 98%. The compound is available in various quantities, from milligrams to hundreds of grams, to suit diverse research needs. It is important to note that this compound is classified as a dangerous good for transport and may incur additional shipping charges[1].

For research use only, this compound is not intended for diagnostic or therapeutic applications[1]. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific purity data.

Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and may require institutional login for current details.

| Supplier | Purity | Available Quantities | Price (USD/EUR) |

| Santa Cruz Biotechnology | ≥97% | Inquire | Inquire |

| CP Lab Safety (Aladdin Scientific) | min 98% (GC) | 25 mL | $160.21 |

| Fisher Scientific (TCI America) | 98.0+% | 25 mL | $224.00 |

| CymitQuimica (Apollo Scientific) | 98% | 5g, 25g, 100g, 500g | €40.00 - €1,674.00 |

| Immunomart | Not Specified | 100 mg, 500 mg | Inquire |

| AMI Scientific (TCI) | Analytical Reagent | 25 mL | Rp 4.921.350,00 |

| ChemicalBook | 98% HPLC, 99%+ HPLC, 99% | per KG | $1.00 - $1000.00 |

| Koei Chemical Co., Ltd | min. 96% | Inquire | Inquire |

| BOC Sciences | >98.0%(GC) | Inquire | Inquire |

Synthesis of this compound

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of this compound via alkylation of 2-picoline.

Analytical Protocols

Standard analytical techniques for the characterization and purity assessment of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). While specific, optimized protocols for this compound are not extensively published, the following sections outline general methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. A general protocol for the analysis of a pyridine derivative like this compound is as follows:

Conceptual GC-MS Analysis Workflow:

Caption: A general experimental workflow for the GC-MS analysis of this compound.

Typical GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Oven Program | Initial: 50-70 °C, hold 2 min; Ramp: 10-15 °C/min to 250 °C, hold 5 min |

| Mass Spectrometer | |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Quantitative NMR (qNMR)

qNMR is an accurate and precise method for determining the purity of a compound without the need for a specific reference standard of the analyte. An internal standard with a known purity and concentration is used for quantification.

Conceptual qNMR Workflow:

Caption: A general workflow for purity determination by quantitative NMR (qNMR).

Key Considerations for qNMR:

-

Internal Standard Selection: The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. It should be stable, non-volatile, and of high, known purity. Examples include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.

-

Sample Preparation: Accurately weigh both the this compound sample and the internal standard. Dissolve them completely in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

NMR Acquisition Parameters: Use a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1). A 90° pulse angle is commonly used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Careful phasing and baseline correction are crucial for accurate integration.

-

Purity Calculation: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Biological Activity and Signaling Pathways